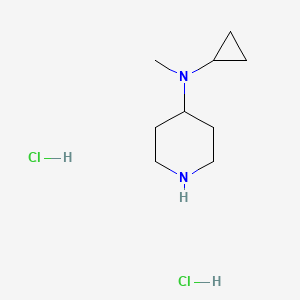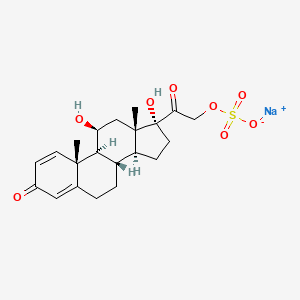
Prednisolone 21-Sulfate Sodium Salt
Vue d'ensemble
Description
Prednisolone 21-Sulfate Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₂₇NaO₈S and its molecular weight is 462.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Prodrogue spécifique du côlon
Le prednisolone 21-sulfate de sodium (PDS) a été synthétisé comme prodrogue spécifique du côlon de la prednisolone {svg_1} {svg_2}. On s'attend à ce qu'il soit stable et non absorbable dans l'intestin supérieur et qu'il libère de la prednisolone par l'action de la sulfatases une fois qu'il est délivré au côlon {svg_3} {svg_4}.
Traitement des maladies inflammatoires de l'intestin
La délivrance spécifique au côlon des glucocorticoïdes est très souhaitable pour le traitement efficace des maladies inflammatoires de l'intestin {svg_5}. Le PDS peut potentiellement être utilisé dans ce contexte, car il est censé être stable et non absorbable dans le tractus gastro-intestinal supérieur, mais peut libérer le composé actif, la prednisolone, dans le côlon {svg_6} {svg_7}.
Absorption et métabolisme des médicaments
L'introduction d'un ester sulfate sous forme de sel de sodium pourrait augmenter l'hydrophilie et restreindre l'absorption dans le tractus gastro-intestinal {svg_8}. Cette propriété du PDS peut être utile pour étudier l'absorption et le métabolisme des médicaments dans le côlon {svg_9}.
Stabilité dans diverses conditions de pH
Le PDS s'est avéré chimiquement stable à pH 1,2, 4,5, 6,8 et 8,0 {svg_10}. Cette stabilité sur une plage de conditions de pH peut être bénéfique dans diverses applications pharmaceutiques {svg_11}.
Investigation de l'activité de la sulfatases microbienne
La libération de la prednisolone à partir du PDS dans le côlon devrait se produire en raison de l'action de la sulfatases microbienne {svg_12}. Par conséquent, le PDS peut être utilisé comme un outil pour étudier l'activité de cette enzyme dans le côlon {svg_13}.
Utilisation potentielle dans des études animales
Le PDS a été étudié en utilisant des rats comme animaux de test {svg_14} {svg_15}. Les résultats de ces études peuvent fournir des informations précieuses sur l'utilisation potentielle du PDS en médecine vétérinaire {svg_16} {svg_17}.
Mécanisme D'action
Target of Action
Prednisolone 21-Sulfate Sodium Salt, also known as prednisolone sodium sulfate, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
Prednisolone binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction leads to its anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .
Biochemical Pathways
The compound is synthesized as a colon-specific pro-drug of prednisolone . It is expected to be stable and non-absorbable in the upper intestine and release prednisolone by the action of sulfatase once it is delivered to the colon . The hydrolysis of this compound takes place to produce and accumulate prednisolone, which decreases by reduction as the incubation period extends .
Pharmacokinetics
This compound is chemically stable at pH 1.2, 4.5, 6.8, and 8.0 . It is stable on incubation with the contents of the stomach or small intestine . Neither this compound nor prednisolone is detected in the plasma, suggesting that absorption of this compound is limited .
Result of Action
The result of the action of this compound is the production of prednisolone, which has anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects . These effects are beneficial in the treatment of various conditions, including endocrine, rheumatic, and hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, and gastrointestinal diseases; allergic and edematous states; and other conditions like tuberculous meningitis .
Action Environment
The action of this compound is influenced by the environment of the gastrointestinal tract. The compound is designed to be stable and non-absorbable in the upper intestine, and it releases prednisolone in the colon where the environment is rich in sulfatase . This makes this compound a promising colon-specific pro-drug of prednisolone .
Analyse Biochimique
Cellular Effects
It is known that it is stable and non-absorbable in the upper intestine and releases Prednisolone by the action of sulfatase once it is delivered to the colon .
Molecular Mechanism
The molecular mechanism of Prednisolone 21-Sulfate Sodium Salt involves its transformation into Prednisolone in the colon. This transformation is facilitated by the action of sulfatase .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability over time. It was found to be chemically stable at various pH levels and was stable on incubation with the contents of the stomach or small intestine .
Metabolic Pathways
The metabolic pathways of this compound involve its transformation into Prednisolone in the colon by the action of sulfatase .
Transport and Distribution
It is known that it is stable and non-absorbable in the upper intestine and releases Prednisolone by the action of sulfatase once it is delivered to the colon .
Subcellular Localization
It is known that it is stable and non-absorbable in the upper intestine and releases Prednisolone by the action of sulfatase once it is delivered to the colon .
Propriétés
IUPAC Name |
sodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWZNVWFOGRESW-WDCKKOMHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=C[C@]34C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NaO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3664-95-7 | |
| Record name | Prednisolone sodium sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003664957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregna-1,4-diene-3,20-dione, 11,17-dihydroxy-21-(sulfooxy)-, monosodium salt, (11β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREDNISOLONE SODIUM SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5M3C09LEA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


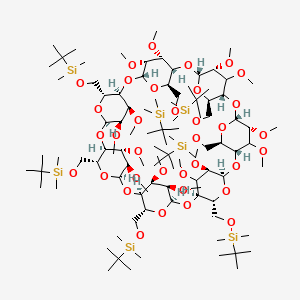
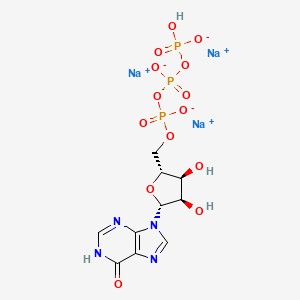
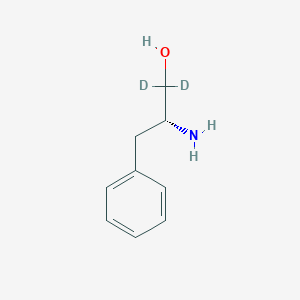
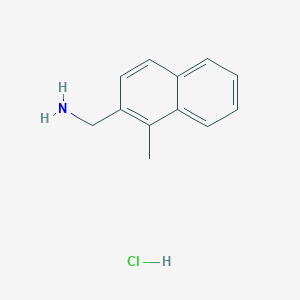
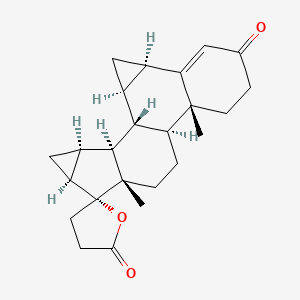
![zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate](/img/structure/B1146244.png)



